

Application Notes and Protocols: 2-Ethylbutanamide

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Compound of Interest		
Compound Name:	2-Ethylbutanamide	
Cat. No.:	B1267559	Get Quote

Topic: Evaluation of **2-Ethylbutanamide** as a Potential Non-Polar Solvent

Audience: Researchers, scientists, and drug development professionals.

Introduction:

This document provides a summary of the available data for **2-ethylbutanamide**. While the inquiry specifically requested information on its use as a non-polar solvent, a comprehensive review of the scientific literature does not indicate that **2-ethylbutanamide** is commonly used for this purpose. Amides as a class of compounds are generally considered polar due to the presence of the carbonyl and amine functionalities, which can engage in hydrogen bonding. However, to assist researchers in evaluating its potential for specific applications, this document compiles the known physicochemical properties and a representative synthesis protocol.

Physicochemical Properties of 2-Ethylbutanamide

The following tables summarize the key physical and chemical properties of **2-ethylbutanamide** and its isomer, N-ethylbutanamide, which is more extensively characterized in the provided search results. These properties are crucial for understanding its behavior and potential as a solvent.

Table 1: General and Chemical Properties of N-Ethylbutanamide[1]



Property	Value
CAS Number	13091-16-2
Molecular Formula	C ₆ H ₁₃ NO
Molecular Weight	115.17 g/mol
IUPAC Name	N-ethylbutanamide
Synonyms	N-Ethylbutyramide, Butyramide, N-ethyl-

Table 2: Physical Properties of N-Ethylbutanamide[1]

Property	Value
Boiling Point	216.9 °C at 760 mmHg
Density	0.862 g/cm ³
Flash Point	114.5 °C
Vapor Pressure	0.136 mmHg at 25 °C
Refractive Index	1.415
LogP (Octanol/Water Partition Coefficient)	0.7
Water Solubility	Soluble
Appearance	Colorless liquid (presumed)

Table 3: Computed Properties of **2-Ethylbutanamide** (2-Ethylbutyramide)[2]



Property	Value
Molecular Weight	115.17 g/mol
Topological Polar Surface Area	43.1 Ų
Heavy Atom Count	8
Formal Charge	0
Complexity	76.6

The positive LogP value for N-ethylbutanamide suggests some lipophilic character, but its solubility in water and the presence of a polar amide group indicate that it is not a non-polar solvent. The topological polar surface area of **2-ethylbutanamide** further supports its polar nature.

Experimental Protocols

While no protocols for the use of **2-ethylbutanamide** as a solvent were found, a general method for its synthesis is available.

Protocol 1: General Synthesis of N-Ethylbutanamide from Butanoyl Chloride[3]

This protocol describes a representative method for synthesizing a secondary amide like N-ethylbutanamide.

Materials:

- Butanoyl chloride
- Ethylamine
- · Anhydrous diethyl ether or dichloromethane
- Aqueous sodium hydroxide (NaOH) solution
- Anhydrous magnesium sulfate (MgSO₄)



- · Round-bottom flask
- Dropping funnel

Procedure:

- Dissolve ethylamine in anhydrous diethyl ether or dichloromethane in a round-bottom flask.
- · Cool the solution in an ice bath.
- Add butanoyl chloride dropwise to the cooled solution using a dropping funnel while stirring.
- After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours.
- Wash the reaction mixture with an aqueous NaOH solution to remove any unreacted butanoyl chloride and HCl byproduct.
- Separate the organic layer and dry it over anhydrous magnesium sulfate.
- Filter the drying agent and remove the solvent by rotary evaporation to yield the crude Nethylbutanamide.
- The product can be further purified by distillation or chromatography if necessary.

Visualization of Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of Nethylbutanamide.



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Caption: General workflow for the synthesis of N-ethylbutanamide.

Discussion and Conclusion

Based on the available data, **2-ethylbutanamide** is not established as a non-polar solvent. The amide functional group imparts significant polarity to the molecule, leading to solubility in water and other polar solvents. The LogP value of its isomer, N-ethylbutanamide, is relatively low, further indicating that it does not possess the strong non-polar characteristics of solvents like hexane or toluene.

Researchers and drug development professionals should not consider **2-ethylbutanamide** as a direct substitute for common non-polar solvents. However, the data presented here on its physicochemical properties may be useful for assessing its potential in highly specific or niche applications where a solvent with its particular characteristics might be required. The provided synthesis protocol offers a starting point for obtaining the compound for further investigation.

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References

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